S-(Sulfanylmethyl) benzenecarbothioate
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Overview
Description
S-(Sulfanylmethyl) benzenecarbothioate: is an organic compound with the molecular formula C9H10OS2 It is known for its unique structure, which includes a benzenecarbothioate group attached to a sulfanylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) benzenecarbothioate typically involves the reaction of benzenecarbothioic acid with a sulfanylmethyl reagent. One common method is the esterification of benzenecarbothioic acid with a thiol, such as methanethiol, under acidic conditions. The reaction is usually carried out in the presence of a catalyst like sulfuric acid or hydrochloric acid to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: S-(Sulfanylmethyl) benzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound back to its thiol precursor.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzenecarbothioates.
Scientific Research Applications
Chemistry: S-(Sulfanylmethyl) benzenecarbothioate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: In biological research, this compound can be used as a probe to study thiol-based redox processes and enzyme activities. Its ability to undergo oxidation and reduction reactions makes it a useful tool for investigating cellular redox states.
Industry: In industrial settings, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of S-(Sulfanylmethyl) benzenecarbothioate involves its ability to undergo redox reactions and form covalent bonds with nucleophiles. The sulfur atom in the compound is particularly reactive, allowing it to participate in various chemical transformations. These reactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical studies.
Comparison with Similar Compounds
S-Methyl benzenecarbothioate: This compound has a similar structure but with a methyl group instead of a sulfanylmethyl group. It shares some reactivity patterns but differs in its specific applications and properties.
Benzenecarbothioic acid: The parent compound of S-(Sulfanylmethyl) benzenecarbothioate, which lacks the esterified sulfur group.
Uniqueness: this compound is unique due to its specific reactivity and the presence of both a benzenecarbothioate and a sulfanylmethyl group. This combination allows for a diverse range of chemical reactions and applications, distinguishing it from other similar compounds.
Properties
CAS No. |
650607-78-6 |
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Molecular Formula |
C8H8OS2 |
Molecular Weight |
184.3 g/mol |
IUPAC Name |
S-(sulfanylmethyl) benzenecarbothioate |
InChI |
InChI=1S/C8H8OS2/c9-8(11-6-10)7-4-2-1-3-5-7/h1-5,10H,6H2 |
InChI Key |
YGRLPRZKQMFTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SCS |
Origin of Product |
United States |
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